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Introduction

Hereditary Fructose Intolerance (HFI) is an autosomal recessive disorder caused by a
deficiency in the enzyme aldolase B (ALDOB), which is critical for fructose metabolism. This
deficiency leads to the accumulation of fructose-1-phosphate (F1P) in tissues, primarily the
liver, kidney, and small intestine, upon ingestion of fructose, sucrose, or sorbitol.[1][2] This
accumulation is toxic and results in a range of symptoms including hypoglycemia, lactic
acidosis, hypophosphatemia, and hyperuricemia, and can lead to severe liver and kidney
damage.[3][2][4] To study the pathophysiology of HFI and to develop potential therapeutic
interventions, reliable animal models that recapitulate the human condition are essential. The
most widely used and accepted animal model is the Aldolase B knockout (Aldob-/-) mouse.[5]

These application notes provide a comprehensive overview of the Aldob-/- mouse model and
detailed protocols for its use in HFI research.

The Aldolase B Knockout (Aldob-/-) Mouse Model

The Aldob-/- mouse was generated by targeted deletion of the Aldo2 gene (the murine ortholog
of the human ALDOB gene).[5] These mice phenocopy the key metabolic and clinical features
of human HFI, making them an invaluable tool for studying the disease.

Key Phenotypic Characteristics:
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» Asymptomatic without fructose: On a fructose-free diet, Aldob-/- mice are generally healthy
and indistinguishable from their wild-type littermates.

e Fructose-induced pathology: Upon fructose exposure, Aldob-/- mice exhibit a range of
symptoms that mirror human HFI, including:

o Failure to thrive and weight loss.[1]
o Liver dysfunction, characterized by hepatomegaly and steatosis (fatty liver).[1]
o Kidney dysfunction.
o Hypoglycemia.
o Lethargy and potential morbidity with high fructose doses.[5]
Biochemical Profile:

The biochemical hallmark of HFI is the accumulation of F1P and the subsequent depletion of
intracellular phosphate and ATP.[1][4] This leads to a cascade of metabolic disturbances. The
following tables summarize key quantitative data from studies using the Aldob-/- mouse model.

Data Presentation

Table 1: General Physiological and Hepatic Parameters in Aldob-/- Mice
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Fold
Parameter Genotype Condition Value Change vs. Reference
WT
Body Weight Wild-type Water Higher - [1]
Aldob-/- Water Lower ! [1]
Liver Weight Wild-type - Normal - -
Aldob-/- Fructose Increased 1 -
Intrahepatic )
o Wild-type Water Lower - [1]
Lipids
Aldob-/- Water Higher 1 [1]
Hepatic ] ] ~30 mg/g
] ) Wild-type Control Diet ] - [6]
Triglycerides liver
) Significantly
Aldob-/- Fructose Diet 1 [7]
Increased

Table 2: Hepatic Metabolite Concentrations in Aldob-/- Mice Following Fructose Challenge
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Fold
. . Concentrati
Metabolite Genotype Condition Change vs. Reference
on
WT
Fructose-1-
_ Fructose
Phosphate Wild-type Low - [7]
Challenge
(F1P)
Fructose Markedly
Aldob-/- 1 [7]
Challenge Elevated
Fructose
] ~8 umol/g
ATP Wild-type Challenge ] - [7]
liver
(1g/kg)
Fructose
~2 pmol/g
Aldob-/- Challenge ) L (~75%) [7]
liver
(1g/kg)
Inorganic Fructose
) ~6 umol/g
Phosphate Wild-type Challenge i - [7]
. iver
(Pi) (1g/kg)
Fructose
~2 umol/g
Aldob-/- Challenge ] L (~67%) [7]
liver
(1g/kg)
] ] ) Fructose ]
Uric Acid Wild-type Baseline - [4]
Challenge
Fructose
Aldob-/- Increased 1 [4]
Challenge

Table 3: Hepatic Nucleotide Sugar Levels in Aldob-/- Mice
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. Relative

Nucleotide .

Genotype Condition Level vs. p-value Reference
Sugar

WT

GDP-

Aldob-/- Water Lower p =0.002 [1][8]
mannose
GDP-fucose Aldob-/- Water Lower p =0.002 [1][8]
UDP-
glucuronic Aldob-/- Water Lower p =0.002 [1][8]
acid
UDP-xylose Aldob-/- Water Lower p =0.003 [1]8]
CMP-N-
acetyl-beta- ]

o Aldob-/- Water Higher p =0.002 [1]8]

neuraminic
acid
CDP-ribitol Aldob-/- Water Lower p =0.002 [1]8]

Experimental Protocols
Fructose Challenge Protocol

This protocol is designed to induce the HFI phenotype in Aldob-/- mice for subsequent analysis.

Materials:

Aldob-/- mice and wild-type littermate controls (8-12 weeks old)

Fructose solution (e.g., 20% w/v in sterile water)

Gavage needles

Blood collection supplies (e.g., EDTA-coated tubes)

Anesthesia (e.g., isoflurane)

Dissection tools
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e Liquid nitrogen

Procedure:

» Fasting: Fast mice for 4-6 hours prior to the fructose challenge. Ensure free access to water.
» Baseline Sample Collection: Collect a baseline blood sample via tail vein or saphenous vein.

e Fructose Administration: Administer a single dose of fructose solution via oral gavage. A
typical dose is 1 g/kg body weight.[7] For chronic studies, fructose can be provided in the
drinking water (e.g., 10-20% w/v).

e Monitoring: Monitor the mice for signs of distress, such as lethargy or seizures.

o Time-course Sample Collection: Collect blood samples at various time points post-gavage
(e.g., 30, 60, 90, 120 minutes) to assess blood glucose and other metabolites.

o Tissue Harvest: At the desired endpoint (e.g., 90 minutes for acute studies), euthanize the
mice under anesthesia.[7]

» Blood Collection: Collect a terminal blood sample via cardiac puncture.

e Liver and Kidney Harvest: Perfuse the liver with ice-cold PBS to remove blood. Excise the
liver and kidneys.

e Sample Processing:
o For biochemical analysis, immediately freeze-clamp a portion of the liver in liquid nitrogen.
o For histology, fix a portion of the liver in 10% neutral buffered formalin.
o For RNA/protein extraction, snap-freeze portions of the liver and kidney in liquid nitrogen.

o Storage: Store all samples at -80°C until further analysis.

Liver Histology: Hematoxylin and Eosin (H&E) Staining

This protocol details the H&E staining of liver sections to assess morphology and steatosis.
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Materials:

Formalin-fixed, paraffin-embedded liver tissue sections (5 pm)
e Xylene

« Ethanol (100%, 95%, 70%)

o Deionized water

e Harris's hematoxylin solution

e Acid-alcohol (1% HCI in 70% ethanol)

e Scott's tap water substitute (bluing agent)
e Eosin Y solution

¢ Mounting medium

e Coverslips

Procedure:

o Deparaffinization and Rehydration:

o

Immerse slides in xylene: 2 changes, 5 minutes each.

[¢]

Immerse in 100% ethanol: 2 changes, 3 minutes each.

[¢]

Immerse in 95% ethanol: 1 change, 3 minutes.

[e]

Immerse in 70% ethanol: 1 change, 3 minutes.

o

Rinse gently in running tap water for 5 minutes.[9]
e Hematoxylin Staining:

o Immerse in Harris's hematoxylin for 3-5 minutes.
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o Rinse in running tap water.
o Differentiate in acid-alcohol for a few seconds.
o Rinse in running tap water.
o Blue in Scott's tap water substitute for 30-60 seconds.
o Rinse in running tap water.
e Eosin Staining:
o Immerse in Eosin Y solution for 1-3 minutes.
o Rinse in running tap water.
o Dehydration and Clearing:
o Immerse in 95% ethanol: 2 changes, 2 minutes each.
o Immerse in 100% ethanol: 2 changes, 2 minutes each.
o Immerse in xylene: 2 changes, 5 minutes each.[9]
e Mounting:

o Apply a drop of mounting medium to the tissue section and carefully place a coverslip,
avoiding air bubbles.

e Analysis:

o Examine under a light microscope. In Aldob-/- mice exposed to fructose, look for signs of
steatosis (lipid droplet accumulation in hepatocytes), cellular swelling, and inflammation.

Biochemical Assays

a) Liver Triglyceride Measurement

Materials:

© 2025 BenchChem. All rights reserved. 8/17 Tech Support


https://www.clyte.tech/post/mastering-the-h-e-staining-a-step-by-step-protocol-for-flawless-histology
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091348?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Frozen liver tissue (~50-100 mg)

Chloroform:Methanol (2:1) solution

Saline (0.9% NacCl)

Triglyceride quantification kit (colorimetric or fluorometric)

Procedure:

Homogenization: Homogenize the frozen liver tissue in the chloroform:methanol solution.
 Lipid Extraction (Folch Method):

o Add saline to the homogenate and vortex thoroughly.

o Centrifuge to separate the phases. The lower organic phase contains the lipids.

¢ Solvent Evaporation: Carefully collect the lower phase and evaporate the solvent under a
stream of nitrogen.

o Resuspension: Resuspend the lipid extract in a suitable buffer provided by the triglyceride
quantification Kkit.

e Quantification: Follow the manufacturer's instructions for the triglyceride quantification assay.
o Normalization: Normalize the triglyceride content to the initial weight of the liver tissue used.
b) Hepatic ATP Measurement

Materials:

Freeze-clamped liver tissue

Perchloric acid (PCA)

Potassium hydroxide (KOH)

ATP quantification kit (luciferase-based)
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Procedure:

Tissue Pulverization: Pulverize the freeze-clamped liver tissue under liquid nitrogen to
prevent ATP degradation.

Acid Extraction: Homogenize the powdered tissue in ice-cold PCA.

Neutralization: Centrifuge the homogenate and neutralize the supernatant with KOH.

Quantification: Use a luciferase-based ATP assay kit for sensitive quantification of ATP in the
neutralized extract. Follow the manufacturer's protocol.

Normalization: Normalize the ATP content to the initial weight of the liver tissue.

Gene Expression Analysis: Quantitative Real-Time PCR
(QRT-PCR)

This protocol describes the measurement of MRNA levels of key genes involved in fructose

metabolism and its downstream effects.

Materials:

Frozen liver tissue (~20-30 mg)

RNA extraction kit (e.g., TRIzol or column-based kits)

DNase |

cDNA synthesis kit

gPCR master mix (e.g., SYBR Green or TagMan)

Primers for target genes (e.g., Fasn, Acc, Pepck, G6pc) and a reference gene (Gapdh, Actb)

gPCR instrument

Procedure:
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o RNA Extraction: Extract total RNA from the frozen liver tissue using a commercial kit
according to the manufacturer's instructions.

o DNase Treatment: Treat the extracted RNA with DNase | to remove any contaminating
genomic DNA.

e RNA Quantification and Quality Control: Measure the RNA concentration and assess its
purity (A260/A280 ratio) and integrity (e.g., using gel electrophoresis or a bioanalyzer).

o cDNA Synthesis: Reverse transcribe a fixed amount of RNA (e.g., 1 pug) into cDNA using a
cDNA synthesis kit.[10]

e PCR:

o Set up the gPCR reactions containing cDNA, gPCR master mix, and forward and reverse
primers for each target and reference gene.

o Run the gPCR on a real-time PCR instrument using a standard thermal cycling protocol
(e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
[11]

o Data Analysis:
o Determine the cycle threshold (Ct) values for each gene.

o Calculate the relative gene expression using the AACt method, normalizing the target
gene expression to the reference gene expression.[10]

Protein Expression Analysis: Western Blotting

This protocol outlines the detection and quantification of specific proteins in liver tissue.
Materials:
e Frozen liver tissue (~30-50 mg)

o RIPA buffer with protease and phosphatase inhibitors
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o BCA protein assay kit

o Laemmli sample buffer

o SDS-PAGE gels

o Electrophoresis and transfer apparatus

e PVDF or nitrocellulose membrane

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies (e.g., anti-FASN, anti-ACC)

o HRP-conjugated secondary antibodies

e Chemiluminescent substrate

e Imaging system

Procedure:

e Protein Extraction:

[e]

Homogenize the frozen liver tissue in ice-cold RIPA buffer.

o

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

[¢]

Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 15 minutes.

[¢]

Collect the supernatant containing the protein lysate.[12]
o Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

o Sample Preparation: Mix a fixed amount of protein (e.g., 20-40 pg) with Laemmli sample
buffer and heat at 95-100°C for 5 minutes.

o SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by
electrophoresis.
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e Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose
membrane.

» Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent
non-specific antibody binding.

e Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in
blocking buffer overnight at 4°C.

e Washing: Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20) three
times for 10 minutes each.

e Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated
secondary antibody diluted in blocking buffer for 1 hour at room temperature.

e Washing: Repeat the washing step.

o Detection: Apply the chemiluminescent substrate and visualize the protein bands using an
imaging system.

e Analysis: Quantify the band intensities using densitometry software and normalize to a
loading control (e.g., B-actin or GAPDH).

Mandatory Visualization
Fructose Metabolism and Pathophysiology of HFI
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Caption: Fructose metabolism pathway and the consequences of Aldolase B deficiency in HFI.

Experimental Workflow for Fructose Challenge in
Aldob-/- Mice
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Caption: Workflow for an acute fructose challenge in Aldob-/- mice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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